molecular formula C22H18O2 B046328 6,6'-Dimethoxy-2,2'-binaphthalenyl CAS No. 29619-45-2

6,6'-Dimethoxy-2,2'-binaphthalenyl

Cat. No. B046328
CAS RN: 29619-45-2
M. Wt: 314.4 g/mol
InChI Key: FYVICNOBWLSECU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6,6'-Dimethoxy-2,2'-binaphthalenyl involves various strategies aimed at introducing axial dissymmetry and optically active functionalities. For instance, optically active polymethacrylates bearing axially dissymmetric 1,1'-binaphthalene skeletons have been synthesized by radical polymerization, demonstrating the compound's utility in creating chiral stationary phases for high-performance liquid chromatography (HPLC) (Tamai et al., 1992). Additionally, the synthesis of (R)- and (S)-7,7′-Dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene demonstrates its role in asymmetric Heck reactions, highlighting its chemical versatility (Che et al., 2000).

Molecular Structure Analysis

The molecular structure of 6,6'-Dimethoxy-2,2'-binaphthalenyl derivatives exhibits significant chiroptical properties, with differences in dihedral angles between the naphthalene planes contributing to varied optical activities. This structural characteristic is crucial for the compound's application in optical resolution and chiral adsorption, offering insights into the relationship between molecular conformation and optical properties (Tamai et al., 1992).

Chemical Reactions and Properties

The chemical reactions involving 6,6'-Dimethoxy-2,2'-binaphthalenyl derivatives are diverse, including polymerization and coupling reactions that lead to materials with significant optical rotation and chiroptical properties. Such reactions underscore the compound's reactivity and its potential as a precursor for materials with specific optical characteristics (Tamai et al., 1992).

Physical Properties Analysis

The physical properties of 6,6'-Dimethoxy-2,2'-binaphthalenyl derivatives, such as their optical rotation and chiroptical properties, are closely related to their molecular structure. The presence of methoxy groups and the specific arrangement of the binaphthalene skeleton contribute to these properties, facilitating their application in areas like chiral separation and enantioselective synthesis (Tamai et al., 1992).

Chemical Properties Analysis

The chemical properties of 6,6'-Dimethoxy-2,2'-binaphthalenyl derivatives, particularly their ability to undergo various chemical reactions to produce optically active materials, highlight their significance in synthetic chemistry. These properties enable the creation of complex molecular structures with specific functionalities, demonstrating the compound's versatility and its role in advancing materials science (Che et al., 2000).

Scientific Research Applications

Molecular Recognition

Binaphthol derivatives, including those related to "6,6'-Dimethoxy-2,2'-binaphthalenyl," have been applied as novel multitopic receptors for the molecular recognition of amino acid esters within plasticized PVC membranes. These compounds facilitate significant control over the recognition behavior through intermolecular interactions, demonstrating the intricate binding capabilities of binaphthol derivatives in sensor technologies (Kronďák et al., 2001).

Fluorescence Polymer Sensors

Binaphthalene-based polymer sensors have shown remarkable capabilities in the direct and visual detection of fluoride ions (F−), exhibiting significant fluorescence enhancement upon the addition of F− compared to other anions. This property is utilized in creating sensors that can visually detect F− under UV light, highlighting the compound's utility in developing highly sensitive and selective fluorescence-based sensors (Li et al., 2014).

Synthesis of Chiral Phosphoric Acids

The introduction of methoxy groups at the 6,6'-position of the BINOL scaffold has been explored for the synthesis of chiral phosphoric acids. These compounds are significant in asymmetric synthesis, demonstrating the versatility of binaphthalene derivatives in facilitating enantioselective chemical reactions (Wang Zhi-jin, 2014).

Optically Active Wholly Aromatic Polyketones

"6,6'-Dimethoxy-2,2'-binaphthalenyl" derivatives have been used in the synthesis of optically active wholly aromatic polyketones, which exhibit large specific rotations, excellent thermal resistance, and solubility in organic solvents. These materials highlight the compound's application in creating advanced polymers with specific optical and physical properties (Maeyama et al., 2005).

Coordination Polymers for Enantioselective Sorption

Chiral coordination polymers synthesized using derivatives of "6,6'-Dimethoxy-2,2'-binaphthalenyl" have demonstrated enantioselective sorption properties. These materials can selectively sorb certain chiral compounds, showcasing the potential of binaphthalene derivatives in creating materials for chiral separation processes (Tanaka et al., 2014).

Safety And Hazards

6,6’-Dimethoxy-2,2’-binaphthalenyl is considered a hazardous compound . For more detailed safety information, please refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

2-methoxy-6-(6-methoxynaphthalen-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-21-9-7-17-11-15(3-5-19(17)13-21)16-4-6-20-14-22(24-2)10-8-18(20)12-16/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVICNOBWLSECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183800
Record name 6,6'-Dimethoxy-2,2'-binaphthalenyl
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dimethoxy-2,2'-binaphthalenyl

CAS RN

29619-45-2
Record name 6,6'-Dimethoxy-2,2'-binaphthalenyl
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Record name 6,6'-Dimethoxy-2,2'-binaphthalenyl
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Record name 6,6'-DIMETHOXY-2,2'-BINAPHTHYL
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Record name 6,6'-DIMETHOXY-2,2'-BINAPHTHALENYL
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